molecular formula C30H48O5 B1181702 Esculentic acid CAS No. 103974-74-9

Esculentic acid

Cat. No.: B1181702
CAS No.: 103974-74-9
M. Wt: 488.7 g/mol
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Mechanism of Action

Target of Action

Esculentic acid is a selective inhibitor of Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

This compound interacts with COX-2, inhibiting its activity This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, this compound disrupts the production of prostaglandins from arachidonic acid, leading to a decrease in inflammation. The downstream effects of this include a reduction in pain, swelling, and fever associated with inflammation.

Result of Action

The primary result of this compound’s action is a reduction in inflammation . By inhibiting COX-2 and disrupting the production of prostaglandins, this compound can alleviate symptoms of inflammation such as pain, swelling, and fever. Additionally, it has been suggested that this compound may have protective effects against endotoxic shock .

Biochemical Analysis

Biochemical Properties

Esculentic acid plays a significant role in biochemical reactions, particularly due to its anti-inflammatory properties. It acts as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins. Additionally, this compound interacts with various biomolecules, including tumor necrosis factor-alpha (TNF-α) and interleukin-10 (IL-10), modulating their activity to exert its anti-inflammatory effects .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to protect cells against endotoxic shock by modulating the inflammatory response in Kunming mice . This compound affects cell signaling pathways by inhibiting the production of inflammatory cytokines such as TNF-α, thereby reducing inflammation and cellular damage . It also impacts gene expression by downregulating the expression of pro-inflammatory genes and upregulating anti-inflammatory genes, contributing to its protective effects on cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . This compound also inhibits the activity of TNF-α by interfering with its signaling pathways, leading to a decrease in the inflammatory response . Furthermore, it modulates the expression of genes involved in inflammation, promoting an anti-inflammatory state within the cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under controlled conditions, maintaining its anti-inflammatory properties over extended periods In vitro and in vivo studies have demonstrated that this compound can provide sustained protection against inflammation and cellular damage over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory effects without causing adverse reactions . At higher doses, it may lead to toxic effects and potential cellular damage. Studies have identified threshold doses beyond which the compound’s beneficial effects diminish, and toxicity increases . Therefore, careful dosage optimization is crucial for maximizing the therapeutic potential of this compound while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its anti-inflammatory properties. It interacts with enzymes such as COX-2 and TNF-α, modulating their activity to reduce inflammation . Additionally, this compound affects metabolic flux by altering the levels of metabolites involved in the inflammatory response.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and endoplasmic reticulum, where it exerts its anti-inflammatory effects . The distribution and localization of this compound within cells are crucial for its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the cytoplasm and endoplasmic reticulum, where it interacts with COX-2 and other biomolecules involved in the inflammatory response . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cells. This localization is essential for its effective inhibition of inflammatory pathways and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

Esculentic acid can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves solvent reflux extraction, vacuum concentration, and crystallization . The leaves of Eucalyptus camaldulensis are often used as the primary source for extraction.

Industrial Production Methods

In industrial settings, this compound is produced by extracting it from the leaves of Eucalyptus camaldulensis using solvents such as ethanol and chloroform. The extract is then concentrated under reduced pressure and purified through crystallization to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Esculentic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

    Betulinic acid: Another pentacyclic triterpenoid with anti-inflammatory and anticancer properties.

    Oleanolic acid: Known for its hepatoprotective and anti-inflammatory effects.

    Ursolic acid: Exhibits anti-inflammatory, antioxidant, and anticancer activities.

Uniqueness of Esculentic Acid

This compound is unique due to its selective inhibition of COX-2, which makes it a promising candidate for the development of anti-inflammatory drugs with fewer side effects compared to non-selective COX inhibitors . Its ability to protect against endotoxic shock further distinguishes it from other similar compounds .

Properties

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,17-18,20-24,31-33H,8-16H2,1-6H3,(H,34,35)/t17-,18+,20-,21-,22-,23+,24-,26+,27+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSVIVRDWWRQRT-SVOQGVCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701316954
Record name Esculentic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103974-74-9
Record name Esculentic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103974-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Esculentic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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